molecular formula C6H9N3O6S B1366567 4-Nitrobenzene-1,2-diamine sulfate CAS No. 68239-82-7

4-Nitrobenzene-1,2-diamine sulfate

Cat. No.: B1366567
CAS No.: 68239-82-7
M. Wt: 251.22 g/mol
InChI Key: JOCYNLSMOXUCGV-UHFFFAOYSA-N
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Description

4-Nitrobenzene-1,2-diamine sulfate is a derivative of 4-nitrobenzene-1,2-diamine (CAS: 99-56-9), a nitro-substituted aromatic diamine. These derivatives are synthesized via a two-step process involving reaction with substituted acid chlorides in acetonitrile or acetone, yielding high-purity products (73–89% yield) . Key applications include:

  • DNA binding: BAT derivatives exhibit strong interactions with DNA through intercalation or groove binding, as demonstrated by UV-Vis, fluorescence spectroscopy, and viscosity measurements .
  • Enzyme inhibition: Notably, UP-1 (a BAT derivative) shows potent urease inhibition (IC50 = 1.55 ± 0.0288 µM) .
  • Anticancer activity: Derivatives like UP-2 selectively target glioblastoma (MG-U87) cells at low concentrations (40–120 µM) while sparing healthy HEK-293 cells .

The nitro group (-NO2) enhances electronic properties, facilitating interactions with biological targets via hydrogen bonding and electrostatic forces .

Properties

IUPAC Name

4-nitrobenzene-1,2-diamine;sulfuric acid
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InChI

InChI=1S/C6H7N3O2.H2O4S/c7-5-2-1-4(9(10)11)3-6(5)8;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYNLSMOXUCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887308
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
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Molecular Weight

251.22 g/mol
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CAS No.

68239-82-7
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
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Record name 4-Nitro-1,2-benzenediamine sulfate
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Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
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Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
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Record name 4-nitrobenzene-1,2-diammonium sulphate
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Record name 4-NITRO-O-PHENYLENEDIAMINE SULFATE
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Record name 4-NITRO-1,2-BENZENEDIAMINE SULFATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzene-1,2-diamine sulfate typically involves the nitration of benzene followed by the introduction of amine groups. One common method involves the use of natural zeolite and sulfated natural zeolite catalysts in a batch microwave reactor. The natural zeolite is treated with sulfuric acid to enhance its acidity, which facilitates the nitration reaction of benzene .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes using concentrated nitric acid as the nitration agent and concentrated sulfuric acid as the catalyst. This method is favored for its high conversion efficiency and catalytic activity .

Chemical Reactions Analysis

Oxidation Behavior

4-Nitrobenzene-1,2-diamine sulfate can undergo further oxidation under strong acidic or catalytic conditions:

  • Peracid-Mediated Oxidation : Reacts with diperoxy acids (e.g., trifluoroperacetic acid) to form nitroso intermediates, which are oxidized to nitro derivatives .

  • Selenium-Catalyzed Pathways : Benzeneseleninic acid (PhSeO₂H) and hydrogen peroxide facilitate oxidation to nitroarenes via hydroxylamine intermediates (Scheme 17 in ).

Diazotization and Coupling Reactions

The primary amino groups (–NH₂) enable diazotization, a critical step in azo dye synthesis:

  • Diazonium Salt Formation : Reacts with nitrous acid (HNO₂) in HCl at 0–5°C to form a diazonium ion.

  • Coupling with Phenols/Arylamines : Produces azo dyes through electrophilic aromatic substitution.

Stability and Decomposition

  • Thermal Degradation : Decomposes above 80°C, releasing sulfur oxides and nitro compounds .

  • pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media, regenerating free diamine.

Comparative Reaction Yields

Data from the synthesis patent :

Step Yield Purity
Diacetylation92%>98%
Nitration85%95%
Hydrolysis78%90%
Sulfation95%>99%

Mechanistic Insights from Oxidation Studies

The MDPI study highlights:

  • Hydrogen Bonding : Ortho-substituents (e.g., –NH₂) form hydrogen bonds with peroxides, directing nitration to the para position.

  • Catalytic Selenium Species : Se(IV) intermediates (e.g., peroxyselenurane) mediate electron transfer, enhancing nitro group incorporation.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C6H9N3O6S
  • Molecular Weight : 215.22 g/mol
  • Appearance : Typically a crystalline solid.

Organic Synthesis

4-Nitrobenzene-1,2-diamine sulfate serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules due to its ability to undergo multiple chemical transformations.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to different nitro derivativesPotassium permanganate, hydrogen peroxide
ReductionForms corresponding aminesSodium borohydride, hydrogen gas
SubstitutionUndergoes nucleophilic aromatic substitutionAlkoxides, amines under basic conditions

Biological Research

This compound is investigated for its potential biological activities, including its effects on cellular processes and gene expression. Studies have shown that it can influence cell signaling pathways and apoptosis.

Case Study: Effects on Gene Expression

A study demonstrated that this compound alters the expression of genes involved in cell cycle regulation in cancer cell lines. The compound's interaction with DNA suggests potential applications in cancer research.

Pharmaceutical Development

This compound has been explored for its hypoglycemic effects in animal models. It shows promise as a candidate for developing new medications targeting diabetes management.

Table 2: Hypoglycemic Effects in Animal Models

Study TypeFindingsReference
Oral AdministrationSignificant reduction in blood glucose levels
Dosage VariationHigher doses correlated with increased efficacy

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its unique properties make it valuable for formulating products that require specific color characteristics or chemical stability.

Table 3: Industrial Uses

ApplicationDescription
Hair DyesUsed as an oxidative hair dye component
Pigment ProductionProvides color stability and intensity
AgrochemicalsActs as an intermediate in pesticide synthesis

Safety and Toxicological Profile

While this compound has beneficial applications, it is essential to consider its safety profile. Studies indicate that it can act as a skin sensitizer and may have mutagenic properties under certain conditions.

Table 4: Toxicological Data

EndpointValue/Description
LD50 (Oral)Approximately 2100 mg/kg in rats
Skin SensitizationClassified as a potent skin sensitizer
MutagenicityPositive results in bacterial assays

Mechanism of Action

The mechanism of action of 4-nitrobenzene-1,2-diamine sulfate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield substituted benzene rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzene Diamines

4-Methylbenzene-1,2-diamine (CAS: 95-80-7)
  • Structure : Methyl group at the 4-position instead of nitro.
  • Applications : Forms Schiff base metal complexes (e.g., Mn(II), Cu(II)) with moderate anticancer activity against HepG2 cells .
  • Synthesis: Reacts with isatin derivatives to form indoloquinoxalines in higher yields compared to nitro analogs .
  • Bioactivity : Less electronegative than nitro derivatives, leading to weaker DNA binding but better solubility .
4-Chlorobenzene-1,2-diamine (CAS: 5344-20-1)
  • Structure : Chlorine substituent at the 4-position.
  • Applications: Synthesizes indoloquinoxalines with good yields; chloro groups enhance lipophilicity, improving membrane permeability .
  • Limitations: Limited data on enzyme inhibition or anticancer activity compared to nitro derivatives.
4-Methyl-5-nitrobenzene-1,2-diamine (CAS: 7369-50-8)
  • Structure : Additional methyl and nitro groups at the 4- and 5-positions.
  • Properties: Higher steric hindrance reduces reactivity in synthesis compared to monosubstituted analogs .

Metal Complexes and Schiff Bases

  • Schiff Base Complexes :
    • 4-Nitrobenzene-1,2-diamine : Forms complexes with Cu(II) and Zn(II), showing moderate anticancer activity (e.g., HepG2 cells) .
    • 4-Methylbenzene-1,2-diamine : Similar complexes exhibit comparable activity but lower selectivity for cancer cells .
  • Bis-Acyl-Thioureas (BATs) :
    • UP-1–UP-3 : Nitro-substituted BATs show stronger DNA binding (UP-3 > UP-2 > UP-1) and dose-dependent cytotoxicity .
    • Alkyl Chain BATs : Derivatives with long alkyl chains (e.g., n=10) exhibit superior antibacterial activity against E. coli but poor solubility .

Sulfur-Containing Derivatives

  • N1-Methyl-4-nitrobenzene-1,2-diamine (CAS: 41939-61-1) :
    • Methylation reduces hydrogen-bonding capacity, lowering enzyme inhibition potency compared to unmethylated analogs .
  • Thiourea Derivatives :
    • Nitro-substituted thioureas (e.g., UP-1) outperform methyl or chloro analogs in urease inhibition due to stronger electron-withdrawing effects .

Data Tables

Table 1: Comparative Bioactivity of Substituted Benzene Diamine Derivatives

Compound DNA Binding (Kb, M<sup>−1</sup>) Urease Inhibition (IC50, µM) Anticancer Activity (IC50, µM) Synthesis Yield (%)
4-Nitrobenzene-1,2-diamine BAT (UP-1) 1.2 × 10<sup>4</sup> 1.55 ± 0.0288 120 (MG-U87), >400 (HEK-293) 73–89
4-Methylbenzene-1,2-diamine Schiff Base N/A N/A 250 (HepG2) 60–75
4-Chlorobenzene-1,2-diamine Indoloquinoxaline N/A N/A N/A 70–85

Table 2: Electronic Properties of Key Derivatives

Compound HOMO (eV) LUMO (eV) ∆E (eV) MESP Charge Distribution
UP-1 (Nitro BAT) -6.12 -2.98 3.14 Negative at -NO2, -S, -O
4-Methylbenzene-1,2-diamine Complex -5.80 -2.50 3.30 Negative at -NH2, -O

Key Findings and Limitations

  • Nitro Group Advantages : Enhances DNA binding and enzyme inhibition via electron-withdrawing effects but reduces solubility .
  • Synthesis Challenges : Nitro analogs (e.g., pyrazolylbenzimidazoles) often face low yields and poor solubility compared to methyl or chloro derivatives .
  • Selectivity : UP-2 demonstrates selective cytotoxicity for cancer cells, a rare feature among similar compounds .

Biological Activity

4-Nitrobenzene-1,2-diamine sulfate, also known as 4-nitro-o-phenylenediamine sulfate, is a compound of significant interest due to its diverse biological activities. This article focuses on its biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.

This compound has the molecular formula C6H9N3O6SC_6H_9N_3O_6S and is categorized as an aromatic amine. It is primarily used in hair dye formulations and other cosmetic products. The presence of the nitro group (-NO₂) significantly influences its biological activity.

Biological Activity

1. Antimicrobial Activity

Nitro-containing compounds like this compound exhibit antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro compounds such as metronidazole and chloramphenicol .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundTarget OrganismsMechanism of ActionReference
This compoundStaphylococcus aureus, Escherichia coliDNA binding via reactive intermediates
MetronidazoleTrichomonas vaginalis, Helicobacter pyloriReduction to toxic intermediates
ChloramphenicolVarious bacteriaInhibition of protein synthesis

2. Genotoxicity Studies

Genotoxicity studies have shown mixed results for this compound. In vitro assays indicate that it may induce DNA damage through oxidative stress mechanisms. The compound has been associated with mutagenic effects in various test systems, including the Ames test using Salmonella typhimurium strains .

Table 2: Genotoxicity Findings

Study TypeTest SystemConcentration/DoseResultsReference
Ames TestSalmonella typhimurium TA9810 µg/plateIncrease in revertant colonies
Mouse Lymphoma AssayL5178Y cells0.09 - 1.9 mMDose-dependent genotoxicity

Case Study 1: Hair Dye Formulations

In a study evaluating the safety of hair dyes containing this compound, researchers found that while the compound provided effective coloring properties, it also posed potential risks for skin sensitization and genotoxicity. The study emphasized the need for careful formulation to minimize adverse effects .

Case Study 2: Environmental Impact

Research on the environmental degradation of nitro compounds indicated that this compound exhibits low to moderate toxicity to aquatic life. It was noted that while biodegradation occurs, it is not rapid, raising concerns about its persistence in the environment .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The nitro group facilitates the formation of reactive species that can bind covalently to DNA, leading to mutations and cell death.
  • Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its genotoxic effects .
  • Antimicrobial Action : Similar to other nitro compounds, it may act by disrupting cellular processes in bacteria through DNA damage .

Q & A

Q. How can 4-nitrobenzene-1,2-diamine sulfate derivatives be synthesized and characterized for antitumor activity?

  • Methodological Answer : Derivatives such as bis-acyl-thiourea compounds are synthesized via condensation reactions under reflux conditions. Characterization involves UV-Vis, FTIR, NMR, and HRMS for structural confirmation. Antitumor activity is assessed using cell lines (e.g., MG-U87 glioblastoma) with IC50 values determined via dose-response assays .

Q. What are effective strategies to optimize the synthesis of diarylaniline derivatives from 4-nitrobenzene-1,2-diamine?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd-C) and triethylamine are critical for coupling reactions. Reaction progress is monitored via TLC, and products are purified via recrystallization. Yield optimization (79–88%) is achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for confirming the purity of Schiff base derivatives synthesized from 4-nitrobenzene-1,2-diamine?

  • Methodological Answer : ¹H/¹³C NMR confirms regioselectivity and bonding patterns, while HRMS validates molecular weight. FTIR identifies the imine (C=N) stretch (~1600 cm⁻¹). UV-Vis spectroscopy monitors electronic transitions in conjugated systems .

Advanced Research Questions

Q. How do crystallographic techniques resolve structural ambiguities in 4-nitrobenzene-1,2-diamine complexes?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) refines hydrogen bonding and π-π interactions. Disorder modeling and anisotropic displacement parameters improve accuracy for nitro-group orientation and counterion positioning .

Q. Why do IC50 values for 4-nitrobenzene-1,2-diamine derivatives vary across studies, and how can these discrepancies be addressed?

  • Methodological Answer : Variability arises from differences in cell lines (e.g., MG-U87 vs. HepG2), assay protocols, and derivative substituents. Standardization using reference compounds (e.g., doxorubicin) and dose-response curve normalization minimizes experimental bias .

Q. What role does the sulfate counterion play in the biological activity of 4-nitrobenzene-1,2-diamine complexes?

  • Methodological Answer : The sulfate ion enhances aqueous solubility and stabilizes protonated amine groups, influencing bioavailability. Comparative studies with hydrochloride salts reveal differences in cellular uptake and metabolic stability .

Q. How can computational modeling guide the design of asymmetric Schiff base ligands from 4-nitrobenzene-1,2-diamine?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of the nitro group on ligand geometry and metal-binding affinity. Molecular docking identifies optimal interactions with target proteins (e.g., kinases) for improved inhibitory activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzene-1,2-diamine sulfate
Reactant of Route 2
4-Nitrobenzene-1,2-diamine sulfate

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